molecular formula C20H14ClFN4OS B11263592 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11263592
M. Wt: 412.9 g/mol
InChI Key: SQIPYAMGOBGZPI-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound that features a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different aromatic groups .

Scientific Research Applications

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of chlorophenyl and fluorophenyl groups enhances its binding affinity and specificity for certain molecular targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C20H14ClFN4OS

Molecular Weight

412.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C20H14ClFN4OS/c21-14-3-1-13(2-4-14)17-11-18-20(23-9-10-26(18)25-17)28-12-19(27)24-16-7-5-15(22)6-8-16/h1-11H,12H2,(H,24,27)

InChI Key

SQIPYAMGOBGZPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)F)Cl

Origin of Product

United States

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